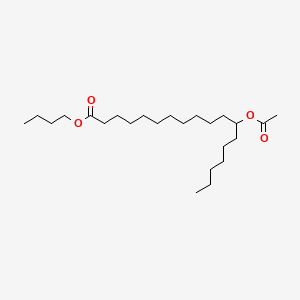
Butyl 12-acetoxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 12-acetoxyoctadecanoate: is an ester compound with the molecular formula C24H46O4 . It is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a potential biodiesel additive. This compound is characterized by its long carbon chain and ester functional group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 12-acetoxyoctadecanoate can be synthesized through the esterification reaction between 12-hydroxyoctadecanoic acid and butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond and the removal of water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes using reactive distillation or membrane reactors to enhance the efficiency and yield of the esterification reaction. These methods help in achieving higher conversion rates and purities .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 12-acetoxyoctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield and .
Oxidation: The compound can be oxidized to form corresponding and .
Reduction: Reduction reactions can convert the ester into and .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as or .
Reduction: Reducing agents like or .
Major Products:
Hydrolysis: 12-hydroxyoctadecanoic acid and butanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 12-acetoxyoctadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a biodegradable surfactant and its role in drug delivery systems due to its amphiphilic nature .
Industry: The compound finds applications in the cosmetics industry as an emollient and in the pharmaceutical industry as a solvent and excipient. Additionally, it is explored as a biodiesel additive to improve the fluidity and combustion properties of biodiesel .
Mecanismo De Acción
The mechanism of action of butyl 12-acetoxyoctadecanoate involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can alter the fluidity and permeability of the membranes, making it useful in drug delivery systems. The ester bond in the compound can be hydrolyzed by esterases , releasing the active components that exert their effects on molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
- Butyl acetate
- Butyl lactate
- Butyl butyrate
Comparison: Butyl 12-acetoxyoctadecanoate is unique due to its long carbon chain and specific ester functional group, which provide distinct physical and chemical properties compared to shorter-chain esters like butyl acetate and butyl lactate. These properties make it more suitable for applications requiring higher molecular weight and hydrophobicity , such as in cosmetics and biodiesel additives .
Propiedades
Número CAS |
5417-31-2 |
|---|---|
Fórmula molecular |
C24H46O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
butyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h23H,4-21H2,1-3H3 |
Clave InChI |
RZCIMBXDARLUTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCCCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
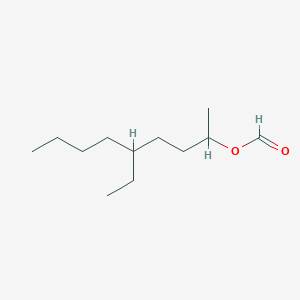
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
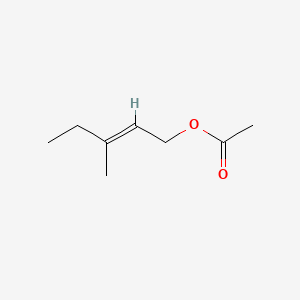
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
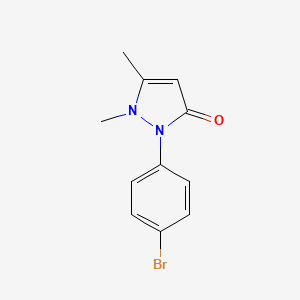
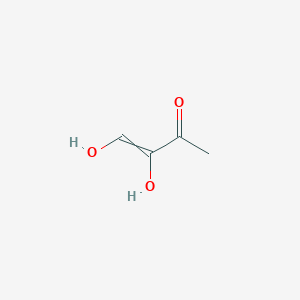
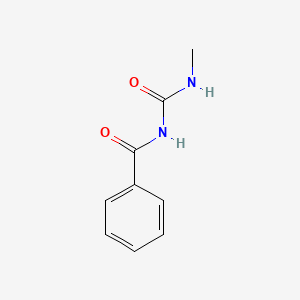

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

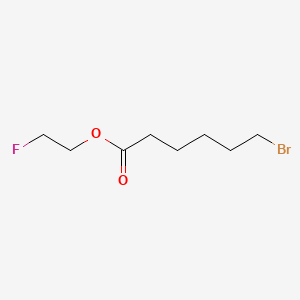
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
